1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone
Description
X-ray Crystallographic Data
While X-ray crystallographic data for this compound are not explicitly available in the literature, insights can be drawn from structurally related pyrazolines. For example, studies on analogous compounds, such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal planar pyrazole rings with dihedral angles of 4.64–10.53° between aromatic substituents. These angles suggest minimal steric hindrance between fluorine atoms and adjacent groups, favoring coplanar arrangements that maximize conjugation.
Computational models predict a similar planar geometry for this compound, with bond lengths and angles consistent with aromatic pyrazole systems. The SMILES string CC(=O)N1C(=CC(=N1)F)F and InChIKey JLJUVSKGDNPGFV-UHFFFAOYSA-N encode its connectivity and stereochemical features.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₄F₂N₂O | |
| Molecular weight | 146.09 g/mol | |
| SMILES | CC(=O)N1C(=CC(=N1)F)F | |
| InChIKey | JLJUVSKGDNPGFV-UHFFFAOYSA-N |
Conformational Isomerism Studies
The pyrazole ring’s rigidity limits conformational flexibility, but substituent effects can induce minor distortions. Fluorine’s electronegativity at the 3- and 5-positions creates electron-withdrawing effects, polarizing the ring and influencing hydrogen-bonding potential. In related compounds, such as 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, saturated pyrazoline rings exhibit chair-like conformations. However, the fully aromatic pyrazole in this compound likely adopts a planar geometry, stabilized by π-electron delocalization.
Comparative Analysis with Pyrazolyl Ethanone Derivatives
The structural and electronic features of this compound distinguish it from other pyrazolyl ethanones:
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the pyrazole ring’s electrophilicity compared to alkyl- or aryl-substituted derivatives.
- Aromaticity vs. Saturation : The fully unsaturated pyrazole in the target compound contrasts with the partially saturated pyrazoline in 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, affecting resonance stabilization and reactivity.
- Steric Considerations : The compact acetyl group minimizes steric strain compared to bulkier substituents like propoxy chains.
These comparisons underscore the unique balance of electronic and steric properties in this compound, positioning it as a versatile scaffold for further chemical modification.
Structure
3D Structure
Properties
CAS No. |
73311-18-9 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
1-(3,5-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-5(7)2-4(6)8-9/h2H,1H3 |
InChI Key |
JLJUVSKGDNPGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction with Fluorine Substitution
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Optimization Parameters |
|---|---|---|
| Pyrazole ring formation | Hydrazine derivative + fluorinated ketone/ester | Catalyst: NaI or KI; Temperature: -30 °C to -20 °C; Solvent: organic solvents (e.g., dichloromethane, ethanol-water mixtures) |
| Cyclization and condensation | Low temperature stirring for 2 hours | Inert atmosphere (N₂) to prevent oxidation; pH adjustment to 1-2 with HCl to precipitate product |
| Purification | Recrystallization from 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) | Reflux 1-2 hours, then cool to 5-15 °C for crystallization |
| Acetylation | 3,5-Difluoropyrazole + acetyl chloride + base (triethylamine or piperidine) | Temperature control (room temp to reflux); Anhydrous conditions; Purification by chromatography or recrystallization |
Research Findings and Yield Data
- The condensation/cyclization step yields crude 3,5-difluoropyrazole intermediates with yields typically between 75-80% and purity >99% after recrystallization.
- Acetylation reactions of difluoropyrazoles with acetyl chloride under base catalysis achieve yields exceeding 70%, with purity enhanced by chromatographic purification.
- Use of inert atmosphere and temperature control significantly improves yield and reduces side products.
- Analytical techniques such as HPLC, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry confirm the structure and purity of the final compound.
Comparative Analysis with Related Compounds
| Compound | Fluorine Position | Key Synthetic Differences | Yield Range | Purification Method |
|---|---|---|---|---|
| This compound | 3,5 on pyrazole | Cyclization with methylhydrazine; acetylation with acetyl chloride | 75-80% (ring), >70% (acetylation) | Recrystallization, chromatography |
| 1-(3,4-Difluoro-1H-pyrazol-1-yl)ethanone | 3,4 on pyrazole | Similar acetylation; slight variation in fluorination pattern | Comparable | Similar methods |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl at 3 | Multi-step involving substitution, hydrolysis, condensation | 75-80% | Recrystallization |
The position of fluorine substituents influences the electronic properties and steric effects, which can affect reaction kinetics and purification strategies.
Summary of Preparation Methodology
- Synthesis of 3,5-difluoropyrazole intermediate via condensation of fluorinated precursors with hydrazine derivatives under low temperature and inert atmosphere, catalyzed by iodide salts.
- Purification of the pyrazole intermediate by acidification and recrystallization from aqueous alcohol mixtures to achieve high purity.
- Acetylation of the pyrazole nitrogen using acetyl chloride in the presence of a base under anhydrous conditions, followed by purification to isolate this compound.
This synthetic route is supported by industrial patent processes and academic research on fluorinated pyrazole derivatives, ensuring reproducibility, scalability, and high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The ketone moiety undergoes nucleophilic reactions, forming derivatives such as oximes and hydrazones.
Mechanistic Insight : Fluorine's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Oximes are typically isolated as E/Z isomer mixtures due to restricted rotation around the C=N bond .
Reduction to Secondary Alcohol
The ketone group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 0°C to RT, 2 h | 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanol | 85–90% | |
| H₂/Pd-C | Methanol, 50°C, 6 bar H₂, 4 h | 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanol | 78% |
Note : The pyrazole ring remains intact during reduction, as observed in analogous fluorinated pyrazole derivatives.
Condensation with Amines
The ketone reacts with primary amines to form Schiff bases, which are intermediates in heterocyclic synthesis.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | Ethanol, reflux, 12 h | N-Phenyl-1-(3,5-difluoro-1H-pyrazol-1-yl)ethanimine | 72% |
Application : These Schiff bases are precursors to pyrazoline and pyridine derivatives with pharmacological potential .
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 1-(3,5-Difluoro-4-nitro-1H-pyrazol-1-yl)ethanone | 45% |
Regioselectivity : Fluorine directs electrophiles to the C-4 position (meta to F substituents) .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings when functionalized with a leaving group (e.g., bromide).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 1-(3,5-Difluoro-4-phenyl-1H-pyrazol-1-yl)ethanone | 65% |
Limitation : Direct coupling is hindered by fluorine's poor leaving-group ability; pre-halogenation (e.g., bromination) is required .
Heterocyclic Ring Formation
The ketone serves as a building block in cyclocondensation reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | HCl, ethanol, reflux, 8 h | 5-(3,5-Difluoro-1H-pyrazol-1-yl)-1,3,4-thiadiazole | 68% |
Significance : These reactions yield bioactive heterocycles with antimicrobial and anticancer properties .
Stability Under Acidic/Basic Conditions
The compound is stable in mild acids (pH 4–6) but degrades in strong bases (pH > 12) via keto-enol tautomerization.
| Condition | Observation | Reference |
|---|---|---|
| 1M NaOH | Degradation to 3,5-difluoro-1H-pyrazole and acetic acid after 24 h |
Key Mechanistic and Structural Influences
-
Fluorine Effects : The 3,5-difluoro substituents increase the pyrazole ring’s electron deficiency, reducing its participation in aromatic electrophilic reactions but enhancing the ketone's reactivity .
-
Steric Hindrance : The ethanone group at N-1 sterically shields the adjacent nitrogen, limiting substitution at the pyrazole’s N-2 position .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(3,5-difluoro-1H-pyrazol-1-yl)ethanone can inhibit the growth of various bacterial strains. A notable study evaluated the antimicrobial activity of pyrazole derivatives against Mycobacterium tuberculosis and found promising results, indicating potential for development as antibacterial agents .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In vitro assays showed that certain pyrazole derivatives could effectively scavenge free radicals, thus providing protection against oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative diseases .
Inhibition of Enzymes
Another significant application is in the inhibition of specific enzymes linked to disease progression. For example, this compound derivatives have been studied as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition has implications for treating autoimmune diseases and certain cancers .
Agricultural Applications
Fungicides
The synthesis of pyrazole derivatives has been explored in the development of novel fungicides. The structural characteristics of this compound make it a candidate for creating effective agricultural chemicals that can combat fungal pathogens affecting crops. Research indicates that these compounds can disrupt fungal growth mechanisms, leading to improved crop yields .
Herbicides
Additionally, pyrazole compounds have been evaluated for herbicidal activity. The ability to inhibit specific plant enzymes presents an opportunity to develop selective herbicides that target weeds without harming crops. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical usage .
Materials Science
Polymer Chemistry
In materials science, pyrazole derivatives are being investigated for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies suggest that these modifications can lead to the development of advanced materials with applications in coatings and composites .
Nanotechnology
The compound's unique properties have also led to its exploration in nanotechnology. Research is focusing on using pyrazole-based compounds in the synthesis of nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors for environmental monitoring .
Data Table: Summary of Applications and Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives revealed that modifications at the 3 and 5 positions significantly enhanced antibacterial efficacy against resistant strains of bacteria. The research utilized standard disk diffusion methods to assess activity levels, leading to the identification of lead compounds for further development .
Case Study 2: Agricultural Application
Field trials evaluating the effectiveness of a new fungicide based on pyrazole derivatives showed a marked reduction in fungal infections in crops compared to untreated controls. The results indicated not only improved yield but also a lower incidence of disease-related crop loss over multiple growing seasons .
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Electron-withdrawing vs. In contrast, methyl groups (e.g., ) increase lipophilicity and steric bulk, favoring DNA intercalation .
- Steric Effects : Bulky substituents like tert-butyl () reduce reactivity but improve thermal stability, whereas smaller groups (e.g., methyl or halogens) allow for tighter crystal packing, as seen in X-ray studies .
Antimicrobial and Analgesic Properties
- 3,5-Bis(4-fluorophenyl)pyrazole derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the electronegative fluorine atoms enhancing membrane penetration .
- Chlorinated analogs (e.g., 3,5-bis(4-Cl-phenyl)pyrazole) show superior analgesic and DPPH radical scavenging activities compared to fluorinated versions, likely due to increased molecular polarity .
DNA Photocleaving Activity
- 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-nitrophenyl)ethanone degrades supercoiled (SC) and open-circular (OC) DNA at 1 µg concentrations under UV light, outperforming brominated analogs. The nitro group’s electron-withdrawing effect enhances photochemical reactivity .
Physicochemical and Crystallographic Insights
- Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of pyrazole derivatives. For example, 3,5-diphenyl-1H-pyrazole () exhibits a dihedral angle of 15.2° between phenyl rings, while fluorinated analogs may display altered packing due to F···H interactions .
- Solubility : The target compound’s predicted density (1.27 g/cm³) suggests moderate solubility in organic solvents, comparable to methyl-substituted analogs but lower than tert-butyl derivatives .
Biological Activity
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of difluorinated hydrazines with appropriate ketones. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. A compound structurally similar to this compound was reported to have an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapy drug 5-FU (IC50 = 8.34 µM), indicating its potential as a therapeutic agent in glioma treatment .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been extensively studied. Compounds like this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluated several pyrazole derivatives for their antibacterial efficacy against E. coli, S. aureus, and other pathogens, revealing promising results .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
| Similar Pyrazole Derivative | Pseudomonas aeruginosa | Significant |
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects. Compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM . The anti-inflammatory potential of this compound is an area of ongoing research.
The mechanisms underlying the biological activities of pyrazoles often involve interaction with specific molecular targets:
- Apoptosis Induction : Many pyrazole derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Cytokine Inhibition : Anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to this compound was tested in vivo on glioma models, showing significant tumor reduction compared to controls.
- Antimicrobial Efficacy : A series of substituted pyrazoles were tested against MRSA strains, demonstrating effective bacterial growth inhibition at low concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : React 3,5-difluoro-1H-pyrazole with acetylating agents (e.g., acetyl chloride or acetic anhydride) in anhydrous ethanol under reflux. Catalysts like sodium acetate may enhance reactivity .
- Step 2 : Monitor reaction progress via TLC or HPLC. Isolation typically involves vacuum evaporation followed by recrystallization from a DMF-EtOH (1:1) mixture to improve purity .
- Optimization : Adjust molar ratios (e.g., 1:1.2 pyrazole to acetylating agent), temperature (70–80°C), and reaction time (2–4 hours) to maximize yield. Purity >95% can be confirmed by NMR and melting-point analysis .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Protocol :
- X-ray diffraction : Grow single crystals via slow evaporation of ethanol solutions. Collect data using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), anisotropic displacement parameters for non-H atoms, and validation via PLATON to check for voids or disorder .
- Validation : Cross-validate bond lengths (C–F: ~1.34 Å) and angles (pyrazole ring: ~120°) against similar structures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste disposal : Segregate organic waste and neutralize acidic byproducts before transferring to licensed hazardous waste facilities .
- Emergency measures : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do fluorine substituents at the 3,5-positions influence the electronic properties and reactivity of the pyrazole ring?
- Analysis :
- Electronic effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the pyrazole ring, lowering the LUMO energy and enhancing electrophilic substitution reactivity at the 4-position. This can be quantified via DFT calculations (e.g., B3LYP/6-31G*) .
- Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling selective functionalization. Compare with non-fluorinated analogs (e.g., 3,5-dimethyl derivatives) to assess rate differences .
Q. What challenges arise in refining the crystal structure of fluorinated pyrazole derivatives, and how are they addressed?
- Challenges and Solutions :
- Disorder : Fluorine atoms may exhibit positional disorder due to their small size. Resolve by refining occupancy factors or using restraints in SHELXL .
- Twinned crystals : Apply HKLF 5 format in SHELXL for twin-law refinement. Verify with Rint values (<0.05) .
- Thermal motion : Model anisotropic displacement parameters for F and adjacent C atoms to avoid overfitting .
Q. How can researchers reconcile contradictory spectroscopic data (e.g., NMR shifts) for fluorinated pyrazole derivatives across studies?
- Troubleshooting :
- Solvent effects : Compare data in consistent solvents (e.g., DMSO-d6 vs. CDCl3). For example, pyrazole NH protons resonate at δ 10.5–12.5 ppm in DMSO but may broaden in CDCl3 .
- Dynamic effects : Fluorine’s quadrupolar moment can split signals in ¹H NMR. Use ¹⁹F NMR (δ -110 to -150 ppm for Ar–F) to confirm substitution patterns .
- Crystallographic correlation : Cross-reference NMR data with X-ray-derived torsion angles to validate conformational preferences .
Methodological Tables
Table 1 : Optimized Synthesis Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Pyrazole:AcCl) | 1:1.2 | Yield ↑ (85–90%) |
| Reaction Temperature | 70–80°C | Purity ↑ (>95%) |
| Recrystallization Solvent | DMF-EtOH | Crystal quality ↑ |
Table 2 : Key Crystallographic Data for Fluorinated Pyrazole Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|---|
| 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-... | P21/c | 5.39 | 20.24 | 18.16 | 95.1 | 1974.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
